molecular formula C15H20N4O2 B2709477 N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795493-27-4

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2709477
CAS RN: 1795493-27-4
M. Wt: 288.351
InChI Key: QTHBFLDHTXABGL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HMPC and is synthesized using a specific method.

Scientific Research Applications

Chemical Reactivity and Synthesis Methods

  • Research on derivatives of 5-hydroxy-1,2,3-triazole-4-carboxamide with phenyl isocyanate and phenyl isothiocyanate highlights the formation of derivatives of N-phenyl-N′-(2-diazo-2-carbamoylacetyl)urea and -thiourea, demonstrating the reactivity of triazole derivatives and their potential for forming structurally diverse compounds (Akat'ev et al., 1992).

  • Synthesis of new triazole derivatives, specifically (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, has been established, including their characterization by NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography, indicating the structural diversity achievable within this chemical class (Shen et al., 2013).

Structural Analysis and Properties

  • The molecular conformation and packing of these compounds are stabilized by interactions of intermolecular H-bond O2’-H2'···O1, O2-H2···O1’ and intramolecular H-bond N4’-H4'N···N3’, N4’-H4'N···O2’, N4-H4N···N3, N4-H4N···O2, suggesting the importance of hydrogen bonding in the structural integrity of triazole derivatives (Shen et al., 2013).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(21,9-8-12-6-4-3-5-7-12)11-16-14(20)13-10-19(2)18-17-13/h3-7,10,21H,8-9,11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHBFLDHTXABGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CN(N=N2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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